Dibutyl isophthalate

Übersicht

Beschreibung

Dibutyl isophthalate (DBP) is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . It is also known as Dibutyl benzene-1,2-dicarboxylate .

Synthesis Analysis

DBP is synthesized by the esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150°C .Molecular Structure Analysis

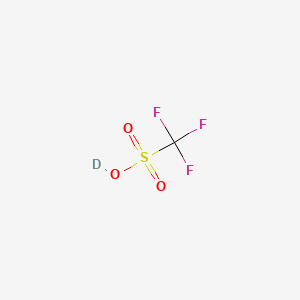

The molecular formula of DBP is C16H22O4 . It has a molar mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Chemical Reactions Analysis

The degradation of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .Physical And Chemical Properties Analysis

DBP is a colorless transparent oily liquid with a slight aromatic odor . It is insoluble in water, soluble in common organic solvents, and hydrocarbons . It has a density of 1.05 g/cm3 at 20°C, a melting point of -35°C, and a boiling point of 340°C .Wissenschaftliche Forschungsanwendungen

Material Science: Plasticizer in Polymers

Dibutyl isophthalate (DBI) is widely used as a plasticizer in the production of polymers. It enhances the flexibility and durability of materials like PVC, making them suitable for various industrial applications .

Environmental Science: Bioremediation

DBI plays a role in environmental science through bioremediation. Microbial consortia capable of degrading DBI can be used to treat contaminated soils, reducing environmental pollution and mitigating the effects of endocrine disruptors .

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, DBI is used as a reference compound in mass spectrometry to help identify and quantify substances within a sample. Its known mass spectrum serves as a benchmark for comparison .

Biotechnology: Microbial Degradation

DBI’s biodegradation is of interest in biotechnology. Research focuses on exploiting microbial strains that can degrade DBI, which is crucial for developing eco-friendly waste treatment processes .

Industrial Processes: Plastic Manufacturing

In industrial processes, DBI is utilized as a plasticizer in the manufacturing of flexible plastics. Its addition to plastic formulations makes the end products more malleable and easier to handle .

Food Industry: Food Packaging

Although direct addition of DBI to food is not authorized, it may be present in food packaging materials. Its potential migration into food from packaging is a subject of regulatory interest and scientific research .

Medicine: Pharmaceutical Excipient

DBI is sometimes used as an excipient in medicinal products. As a plasticizer in medical devices and pharmaceutical coatings, it contributes to the flexibility and controlled release of active ingredients .

Agriculture: Pesticide Formulations

In agriculture, DBI can be found in pesticide formulations. It acts as an adjuvant to enhance the effectiveness of pesticides and may also be involved in the production of agricultural films .

Safety And Hazards

Zukünftige Richtungen

Biodegradation of phthalates using microorganisms could play a significant role in the removal of these harmful compounds from the environment . This approach is more efficient and sustainable than physical and chemical technologies . Future research perspectives include increasing the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .

Eigenschaften

IUPAC Name |

dibutyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWOUQJIMLDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021696 | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyl isophthalate | |

CAS RN |

3126-90-7 | |

| Record name | 1,3-Dibutyl 1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXO0GKJ2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was dibutyl isophthalate used in the synthesis of molecularly imprinted polymers (MIPs) for ofloxacin detection? []

A: Dibutyl isophthalate acted as a plasticizer during the preparation of hollow MIPs. [] This means it was incorporated into the polymer structure to enhance its flexibility and prevent the polymer shell from breaking. This was crucial for maintaining the structural integrity of the hollow MIPs, which were designed with a sacrificial core.

Q2: Besides its role in MIP synthesis, how else was dibutyl isophthalate utilized in the research concerning pig breeds? []

A: Interestingly, dibutyl isophthalate itself was detected as a flavor compound in the longissimus muscle of a specific hybrid pig breed (Sus scrofa × Bamei pig). [] This finding highlights the diverse applications of this compound and its potential role in influencing the sensory characteristics of meat products.

Q3: The research mentions dibutyl isophthalate in the context of aerial insulation cable material. What properties make it suitable for this application? []

A: While the research does not elaborate on the specific properties of dibutyl isophthalate that make it suitable for aerial insulation cable material, it is likely incorporated due to its plasticizing abilities. [] Plasticizers are commonly used in PVC formulations to improve flexibility, processability, and durability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)

![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)